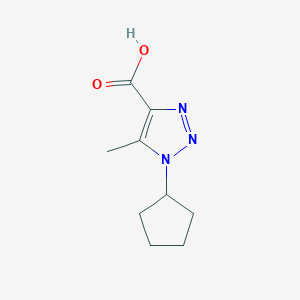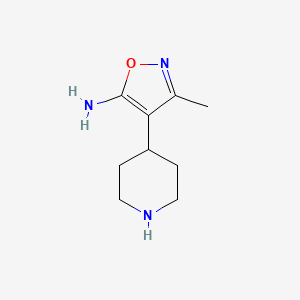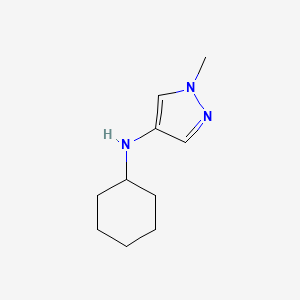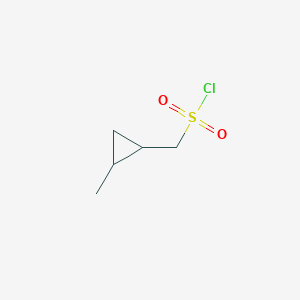
3-Hydroxy-7-nitro-1-benzofuran-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-7-nitro-1-benzofuran-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with 2-hydroxy-5-nitrobenzaldehyde.
Formation of Benzofuran Ring: The starting material is treated with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine to obtain ethyl 5-nitrobenzofuran-2-carboxylate.
Reduction: Subsequent reduction of the nitro group yields the desired this compound.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy-7-nitro-1-benzofuran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly employed.
Major Products:
Oxidation: Formation of benzofuran-2-carboxylic acid derivatives.
Reduction: Formation of 3-amino-7-nitro-1-benzofuran-2-carboxylic acid.
Substitution: Various substituted benzofuran derivatives depending on the reagents used.
Scientific Research Applications
3-Hydroxy-7-nitro-1-benzofuran-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex benzofuran derivatives.
Biology: Studied for its potential biological activities, including anti-tumor and antibacterial properties.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Hydroxy-7-nitro-1-benzofuran-2-carboxylic acid involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may target enzymes and receptors involved in cellular processes, such as kinases and transcription factors.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, and immune response, contributing to its anti-tumor and antibacterial effects.
Comparison with Similar Compounds
2-Hydroxy-5-nitrobenzaldehyde: A precursor in the synthesis of 3-Hydroxy-7-nitro-1-benzofuran-2-carboxylic acid.
Ethyl 5-nitrobenzofuran-2-carboxylate: An intermediate in the synthesis process.
3-Amino-7-nitro-1-benzofuran-2-carboxylic acid: A reduction product of the compound.
Uniqueness: this compound is unique due to its specific substitution pattern on the benzofuran ring, which imparts distinct chemical and biological properties. Its combination of hydroxyl, nitro, and carboxylic acid functional groups makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C9H5NO6 |
|---|---|
Molecular Weight |
223.14 g/mol |
IUPAC Name |
3-hydroxy-7-nitro-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C9H5NO6/c11-6-4-2-1-3-5(10(14)15)7(4)16-8(6)9(12)13/h1-3,11H,(H,12,13) |
InChI Key |
RJAMZSCUIGZDGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])OC(=C2O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B13276227.png)
![(3-Methylbutan-2-yl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine](/img/structure/B13276231.png)





![1-[(2,6-Dimethyloxan-4-yl)amino]propan-2-ol](/img/structure/B13276284.png)


![2-[1-Methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-ol](/img/structure/B13276318.png)


![3-({Bicyclo[2.2.1]hept-5-en-2-ylmethyl}amino)propan-1-ol](/img/structure/B13276334.png)
